molecular formula C42H58N12O9S B14209262 L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 628302-30-7

L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14209262
CAS No.: 628302-30-7
M. Wt: 907.1 g/mol
InChI Key: GTBDTNIDFKUBIW-SIRBYAEZSA-N
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Description

L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing methionine can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Chemistry

Peptides like L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine are used as model compounds in studies of peptide synthesis, structure, and function.

Biology

In biological research, these peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.

Medicine

Peptides have potential therapeutic applications, including as drugs for treating diseases, as diagnostic tools, and as vaccines.

Industry

In industrial applications, peptides can be used in the development of new materials, as catalysts in chemical reactions, and in biotechnology processes.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Acting as substrates or inhibitors of enzymes.

    Proteins: Interacting with other proteins to influence their function.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-L-ornithine: A similar peptide without the diaminomethylidene modification.

    L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-L-lysine: A peptide with lysine instead of ornithine.

Uniqueness

L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer specific biological activities or chemical properties.

Properties

CAS No.

628302-30-7

Molecular Formula

C42H58N12O9S

Molecular Weight

907.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H58N12O9S/c1-22(55)35(40(61)51-30(13-14-34(44)56)37(58)52-32(41(62)63)12-7-16-47-42(45)46)54-38(59)31(15-17-64-2)50-39(60)33(19-24-21-49-29-11-6-4-9-26(24)29)53-36(57)27(43)18-23-20-48-28-10-5-3-8-25(23)28/h3-6,8-11,20-22,27,30-33,35,48-49,55H,7,12-19,43H2,1-2H3,(H2,44,56)(H,50,60)(H,51,61)(H,52,58)(H,53,57)(H,54,59)(H,62,63)(H4,45,46,47)/t22-,27+,30+,31+,32+,33+,35+/m1/s1

InChI Key

GTBDTNIDFKUBIW-SIRBYAEZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N)O

Origin of Product

United States

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